N-Methyldiphenylamine N-Methyldiphenylamine N-Methyldiphenylamine is an aromatic tertiary amine. It undergoes transformation to N-methylcarbazole (C) via a photochemical reaction.
Methyldiphenylamine is a Cardiac troponin activator.
Brand Name: Vulcanchem
CAS No.: 552-82-9
VCID: VC0535193
InChI: InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
SMILES: CN(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol

N-Methyldiphenylamine

CAS No.: 552-82-9

Cat. No.: VC0535193

Molecular Formula: C13H13N

Molecular Weight: 183.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Methyldiphenylamine - 552-82-9

Specification

CAS No. 552-82-9
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
IUPAC Name N-methyl-N-phenylaniline
Standard InChI InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Standard InChI Key DYFFAVRFJWYYQO-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CN(C1=CC=CC=C1)C2=CC=CC=C2
Appearance Solid powder
Boiling Point 293.5 °C
Melting Point -7.5 °C

Introduction

Structural and Molecular Characteristics

N-Methyldiphenylamine, systematically named N-methyl-N-phenylaniline, features a central nitrogen atom bonded to a methyl group and two phenyl rings. Its planar geometry and conjugated system enable unique electronic interactions, as evidenced by its SMILES notation (CN(C1=CC=CC=C1)C2=CC=CC=C2) and InChIKey (DYFFAVRFJWYYQO-UHFFFAOYSA-N) . The compound’s molecular weight is 183.25 g/mol, with a calculated collision cross-section (CCS) of 144.8 Ų for both cationic and anionic adducts .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H13N\text{C}_{13}\text{H}_{13}\text{N}
Molecular Weight183.25 g/mol
SMILESCN(C1=CC=CC=C1)C2=CC=CC=C2
InChIKeyDYFFAVRFJWYYQO-UHFFFAOYSA-N
CAS Registry Number552-82-9

Synthesis and Manufacturing

Traditional Synthetic Routes

Historically, N-methyldiphenylamine was synthesized via Ullmann-type coupling between N-methylaniline and aryl halides. For example, reacting N-methylaniline with m-methoxyhalobenzene under high-temperature conditions (150–200°C) yields the compound but requires costly palladium catalysts .

Advanced Catalytic Methods

A 2008 patent (CN101343238A) introduced a cost-effective, catalyst-free method using m-hydroxybenzaldehyde and methylamine. The two-step process involves:

  • Condensation: m-Hydroxybenzaldehyde reacts with methylamine to form an imine intermediate.

  • Reductive Methylation: The intermediate undergoes reduction with sodium borohydride, achieving a 78% yield under mild conditions (60°C, 6 hours) .

This method eliminates expensive catalysts and reduces energy consumption compared to traditional approaches .

Physical and Chemical Properties

N-Methyldiphenylamine is a white-to-beige crystalline solid with limited water solubility but high solubility in organic solvents like ethanol and dichloromethane . Its melting point (-7.6°C) and boiling point (293°C) reflect weak intermolecular forces due to steric hindrance from the phenyl groups .

Table 2: Thermodynamic and Spectral Data

PropertyValueSource
Melting Point-7.6 °C
Boiling Point293 °C (lit.)
Density1.05 g/mL at 25°C
Refractive IndexnD20=1.62n_{\text{D}}^{20} = 1.62
Flash Point230°F (110°C)
pKa1.00 ± 0.20 (Predicted)

Analytical Applications

Colorimetric Detection of Fructose

N-Methyldiphenylamine exhibits a selective violet color reaction with fructose in acidic ethanol (HCl:EtOH = 1:1). Momose and Nakamura (1962) demonstrated that 2 moles of the reagent react with 1 mole of fructose to form a stable chromophore (λmax=629 nm\lambda_{\text{max}} = 629\ \text{nm}) . This reaction is unaffected by glucose, enabling fructose quantification in complex mixtures like fruit juices .

Mechanism Insights

The reaction proceeds via:

  • Protonation of the amine group in HCl, enhancing electrophilicity.

  • Nucleophilic attack by fructose’s ketose form, forming a Schiff base intermediate.

  • Conjugation extension through dehydration, yielding a conjugated dye .

Industrial and Pharmaceutical Relevance

Chemical Intermediate

N-Methyldiphenylamine serves as a precursor for:

  • HIV-1 Inhibitors: Patents highlight its use in synthesizing non-nucleoside reverse transcriptase inhibitors .

  • Agrochemicals: Derivatives act as herbicides and fungicides due to their lipophilic aromatic systems .

Pharmacological Metabolites

In vivo studies identified keto-meprobamate and hydroxy-meprobamate as metabolites when rabbits were administered meprobamate, suggesting potential bioactivity .

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